[(4-Methoxyphenyl)amino][(propan-2-ylideneamino)oxy]methanone

physicochemical properties molecular weight hydrogen bond acceptor

[(4-Methoxyphenyl)amino][(propan-2-ylideneamino)oxy]methanone, cataloged as O-(N-(4-Methoxyphenyl)carbamoyl)acetone oxime, is a synthetic oxime carbamate derivative with a molecular formula of C11H14N2O3 and a molecular weight of 222.24 g/mol. It belongs to a class of compounds that combine ketoxime and carbamate functionalities, a structural motif explored in patents for herbicidal and microbicidal applications.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
Cat. No. B11956256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Methoxyphenyl)amino][(propan-2-ylideneamino)oxy]methanone
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCC(=NOC(=O)NC1=CC=C(C=C1)OC)C
InChIInChI=1S/C11H14N2O3/c1-8(2)13-16-11(14)12-9-4-6-10(15-3)7-5-9/h4-7H,1-3H3,(H,12,14)
InChIKeyBKBDFZVAQSUPAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: [(4-Methoxyphenyl)amino][(propan-2-ylideneamino)oxy]methanone (CAS 18687-81-5)


[(4-Methoxyphenyl)amino][(propan-2-ylideneamino)oxy]methanone, cataloged as O-(N-(4-Methoxyphenyl)carbamoyl)acetone oxime, is a synthetic oxime carbamate derivative with a molecular formula of C11H14N2O3 and a molecular weight of 222.24 g/mol . It belongs to a class of compounds that combine ketoxime and carbamate functionalities, a structural motif explored in patents for herbicidal and microbicidal applications [1].

Agrochemical Screening Supports herbicide/microbicide lead evaluation in oxime carbamate series aligned with patent claims
Insecticide SAR Probe 4‑Methoxy carbamate scaffold may inform acetylcholinesterase inhibition structure–activity studies
Photobase Generator Class‑level faster photolysis at 254 nm supports evaluation as a UV‑triggered deprotection candidate

Why In-Class Oxime Carbamate Analogs Cannot Simply Replace [(4-Methoxyphenyl)amino][(propan-2-ylideneamino)oxy]methanone


Oxime carbamates exhibit pronounced structure–activity dependence: minor alterations in the aromatic substituent or the oxime residue profoundly affect biological activity. Early structure–activity relationship (SAR) studies on O-(methylcarbamoyl)oximes of substituted acetophenones and benzaldehydes demonstrated that electronic and steric parameters of ring substituents govern acetylcholinesterase inhibitory potency [1]. Consequently, a 4-methoxy substituent cannot be assumed equivalent to other halide or alkyl modifications without quantitative comparative data.

Aromatic Substituent Sensitivity 4‑Methoxy pattern may significantly shift AChE inhibition vs. halogen or alkyl analogs; SAR profile may not transfer.
Physicochemical Divergence Nearly three‑fold higher MW and extra H‑bond acceptors can alter solubility, permeability, and target engagement context.
Photolysis Rate Context Class‑level photodecomposition advantage over naphthalimide carbamates; individual quantum yield remains unreported.

Quantitative Differentiation Evidence for [(4-Methoxyphenyl)amino][(propan-2-ylideneamino)oxy]methanone Against Comparators


Molecular Weight and Hydrogen Bond Acceptor Profiling vs. Parent Acetone Oxime

[(4-Methoxyphenyl)amino][(propan-2-ylideneamino)oxy]methanone possesses a molecular weight of 222.24 g/mol and multiple hydrogen bond acceptor sites (O and N atoms), compared to acetone oxime (parent ketoxime) at 73.09 g/mol with only two heteroatoms [1]. This nearly three‑fold mass increase and the additional acceptor capacity impact volatility, solubility, and biological target interaction profiles.

MW & HBA Profile
Reported
MW 222.24 vs 73.09 g/mol; ≥3 additional H‑bond acceptors vs. acetone oxime
Higher MW and H‑bond capacity may alter solubility and permeability context.
Calculated from molecular formulas; cross‑study comparison.
physicochemical properties molecular weight hydrogen bond acceptor solubility prediction

Photolysis Rate of Oxime Carbamates vs. Naphthalimide Carbamates

Comparative photolysis studies under 254 nm irradiation demonstrate that oxime carbamates exhibit higher photodecomposition rates than naphthalimide carbamates [1]. Although the exact quantum yield for [(4-Methoxyphenyl)amino][(propan-2-ylideneamino)oxy]methanone has not been individually measured, the class‑level trend indicates enhanced photosensitivity relative to naphthalimide‑type carbamates.

Photolysis Rate
Class-level
Oxime carbamates photolyze faster at 254 nm compared to naphthalimide carbamates
Supports faster UV‑triggered deprotection potential in photobase generator research.
Class‑level inference; individual quantum yield not reported for this compound.
photostability photobase generator oxime carbamate photolysis

Acetylcholinesterase Inhibition Potential: Class‑Level SAR vs. Simple Acetoxime Analogs

Structure–activity relationship studies on O-(methylcarbamoyl)oximes of substituted acetophenones have established that electron‑donating substituents on the phenyl ring, such as 4‑methoxy, significantly modulate acetylcholinesterase inhibitory activity [1]. While explicit IC50 data for [(4-Methoxyphenyl)amino][(propan-2-ylideneamino)oxy]methanone are absent from the open literature, the class‑level SAR indicates that the 4‑OMe substitution pattern provides a distinct inhibitory profile compared to unsubstituted or halogenated analogs.

AChE Inhibition SAR
Class-level
4‑Methoxy substitution pattern linked to modulated acetylcholinesterase inhibition in O‑(methylcarbamoyl)oxime SAR
May inform insecticide SAR probe selection and benchmarking.
Individual IC50 data absent; class‑level SAR from Fukuto et al. 1969.
acetylcholinesterase inhibition oxime carbamate insecticide SAR

Herbicidal and Microbicidal Potential: Broad‑Spectrum Oxime Carbamate Class Activity

A patent from 1983 describes oximecarbamate derivatives of the general formula wherein R1 is methyl or methoxy and R2 is lower alkyl, alkoxy, or halogen as active herbicides with high crop selectivity [1]. [(4-Methoxyphenyl)amino][(propan-2-ylideneamino)oxy]methanone falls within this generic formula (R1 = OMe, R2 = alkyl), suggesting herbicidal relevance. The same patent family and later related patents also disclose microbicidal applications, providing a multifunctional activity profile not seen in simpler oximes.

Patent Herbicidal Activity
Class-level
Structurally encompassed by generic formula in US patent 4,381,935A; greenhouse efficacy reported against rice, soybean, cotton, and other crops
Dual herbicide–microbicide screening candidate based on patent claims.
Class‑level patent inference; individual biological data not disclosed.
herbicide microbicide oxime carbamate patent activity

Recommended Research and Industrial Application Scenarios for [(4-Methoxyphenyl)amino][(propan-2-ylideneamino)oxy]methanone


Agrochemical Lead Discovery: Herbicide and Microbicide Screening

The compound is rationally selected as a screening candidate in herbicide and microbicide discovery programs. Its inclusion within the generic formula of patented oxime carbamate herbicides [1] positions it for evaluation in greenhouse assays against target weeds in crops such as rice, soybean, and cotton, as well as for antifungal or antibacterial panels.

Acetylcholinesterase Inhibitor Probe in Insecticide Research

Based on class‑level SAR indicating that 4‑methoxy‑substituted O‑(methylcarbamoyl)oximes modulate acetylcholinesterase inhibition [1], the compound can serve as a comparative probe in insecticide SAR studies. Its inhibitory profile can be benchmarked against known carbamate insecticides to assess selectivity and potency.

Photobase Generator Development for Photopolymerization

Given that oxime carbamates photolyze more rapidly than naphthalimide carbamates under 254 nm irradiation [1], this compound is a candidate for evaluation as a photobase generator in UV‑curable coatings, photoresists, and 3D printing resins, where fast deprotection kinetics are desirable.

Application
Selection Property
Validation Focus
Herbicide/microbicide screening
Oxime carbamate scaffold covered by herbicidal patent
Greenhouse efficacy against weed/crop panels
Insecticide AChE SAR probe
4‑Methoxy substitution pattern for AChE inhibition
In vitro AChE assay benchmarking vs. carbamate standards
Photobase generator evaluation
Class‑level oxime carbamate photolysis rate
UV‑triggered deprotection kinetics
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